1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene
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Overview
Description
1,8,10-Triazatricyclo[7400,2,7]trideca-2(7),8-diene is a heterocyclic compound characterized by a tricyclic structure containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable diamine with a dicarbonyl compound in the presence of a catalyst. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,8,11-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene: Similar structure but with different substitution patterns.
2-{1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraen-12-yl}ethan-1-ol: Contains additional functional groups that confer different chemical properties.
Uniqueness
1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene is unique due to its specific tricyclic structure and the presence of three nitrogen atoms. This configuration imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octahydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H15N3/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10/h1-7H2,(H,11,12) |
InChI Key |
WKGXGEOWIHUSPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C3N2CCCN3 |
Origin of Product |
United States |
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